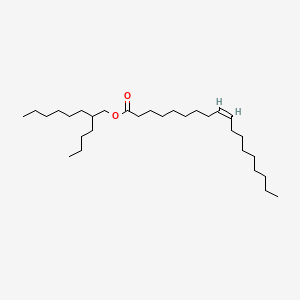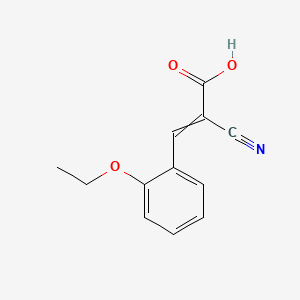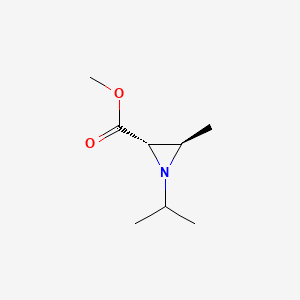
Barbituric Acid-13C,15N2
Vue d'ensemble
Description
Barbituric Acid-13C,15N2 is a stable isotope-labeled compound of barbituric acid, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectivelyIt was first synthesized by Adolf von Baeyer in 1864 through the combination of urea and malonic acid . Barbituric acid is the parent compound of barbiturate drugs, which have various pharmacological applications, although barbituric acid itself is not pharmacologically active .
Méthodes De Préparation
The synthesis of Barbituric Acid-13C,15N2 involves the reaction of isotopically labeled urea and malonic acid. The general synthetic route is as follows:
Starting Materials: Isotopically labeled urea (13C,15N2) and malonic acid.
Reaction Conditions: The reaction is typically carried out in an aqueous medium under reflux conditions.
Procedure: The isotopically labeled urea and malonic acid are dissolved in water and heated under reflux.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of isotopically labeled starting materials ensures the incorporation of carbon-13 and nitrogen-15 into the final product .
Analyse Des Réactions Chimiques
Barbituric Acid-13C,15N2 undergoes various chemical reactions, including:
- **Condensation
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Barbituric Acid-13C,15N2 can be achieved by introducing 13C and 15N isotopes during the synthesis of the Barbituric Acid molecule. This can be achieved by using starting materials that contain the desired isotopes and then conducting a series of reactions to form Barbituric Acid-13C,15N2.", "Starting Materials": [ "Urea-13C,15N2", "Diethyl Malonate", "Concentrated Sulfuric Acid", "Sodium Hydroxide", "Ethanol", "Acetone", "Hydrochloric Acid" ], "Reactions": [ "Step 1: Urea-13C,15N2 is reacted with diethyl malonate in the presence of concentrated sulfuric acid to form 5-(diethylamino)-5-oxopentanoic acid-13C,15N2.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide and ethanol to form the sodium salt of 5-(diethylamino)-5-oxopentanoic acid-13C,15N2.", "Step 3: The sodium salt of 5-(diethylamino)-5-oxopentanoic acid-13C,15N2 is then reacted with acetone and hydrochloric acid to form Barbituric Acid-13C,15N2." ] } | |
Numéro CAS |
1329809-18-8 |
Formule moléculaire |
C4H4N2O3 |
Poids moléculaire |
131.066 |
Nom IUPAC |
1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i4+1,5+1,6+1 |
Clé InChI |
HNYOPLTXPVRDBG-VMGGCIAMSA-N |
SMILES |
C1C(=O)NC(=O)NC1=O |
Synonymes |
2,4,6(1H,3H,5H)-Pyrimidinetrione-13C,15N2; 1,2,3,4,5,6-Hexahydro-2,4,6-pyrimidinetrione-13C,15N2; 2,4,6-Pyrimidinetriol-13C,15N2; 2,4,6-Pyrimidinetrione-13C,15N2; 2,4,6-Trihydroxypyrimidine-13C,15N2; 2,4,6-Trioxohexahydropyrimidine-13C,15N2; 6-Hydrox |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)
![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)





